

Spectroscopic Profile of Stachybotramide: A Technical Guide

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Compound of Interest

Compound Name: *Stachybotramide*

Cat. No.: *B160389*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Stachybotramide**, a phenylspirodrimane natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data has been compiled from published scientific literature, ensuring accuracy and reliability for research and development purposes.

Chemical Structure

Stachybotramide is a complex meroterpenoid with the molecular formula $C_{25}H_{35}NO_5$. Its structure features a drimane-type sesquiterpene core fused to a substituted isoindolinone moiety.

Molecular Formula: $C_{25}H_{35}NO_5$ Molecular Weight: 429.5 g/mol IUPAC Name: (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one

Spectroscopic Data

The structural elucidation of **Stachybotramide** was achieved through extensive analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data.^[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecule, which is fundamental for determining its elemental composition.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	430.2593	430.2587

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of **Stachybotramide**. The following data were reported from analyses conducted in methanol-d₄ (CD₃OD).

¹H NMR Data (500 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
1	1.45, 1.15	m	11.0, 4.5
2	1.62	m	
3	3.25	dd	
5	1.29	m	
6	1.42, 1.35	m	
7	1.60, 1.20	m	
1'	4.60	s	
5'	6.88	s	
8'a	3.55	m	
8'b	3.80	m	
9'a	3.70	m	
9'b	3.95	m	
11	0.85	d	
12	0.83	s	6.5
13	0.95	s	
14	0.78	s	
15	1.05	d	7.0

¹³C NMR Data (125 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)
1	40.5
2	19.5
3	78.9
4	38.8
5	56.5
6	19.0
7	43.1
8	89.9
9	57.0
10	38.1
1'	70.2
3'	102.5
3a'	150.1
4'	145.9
5'	116.2
6'	173.2
7'	131.8
7a'	132.9
8'	61.8
9'	42.9
11	16.8
12	22.1
13	32.5

14	15.1
15	15.9

Experimental Protocols

The spectroscopic data presented above were acquired using standard, state-of-the-art instrumentation and methodologies.

NMR Spectroscopy

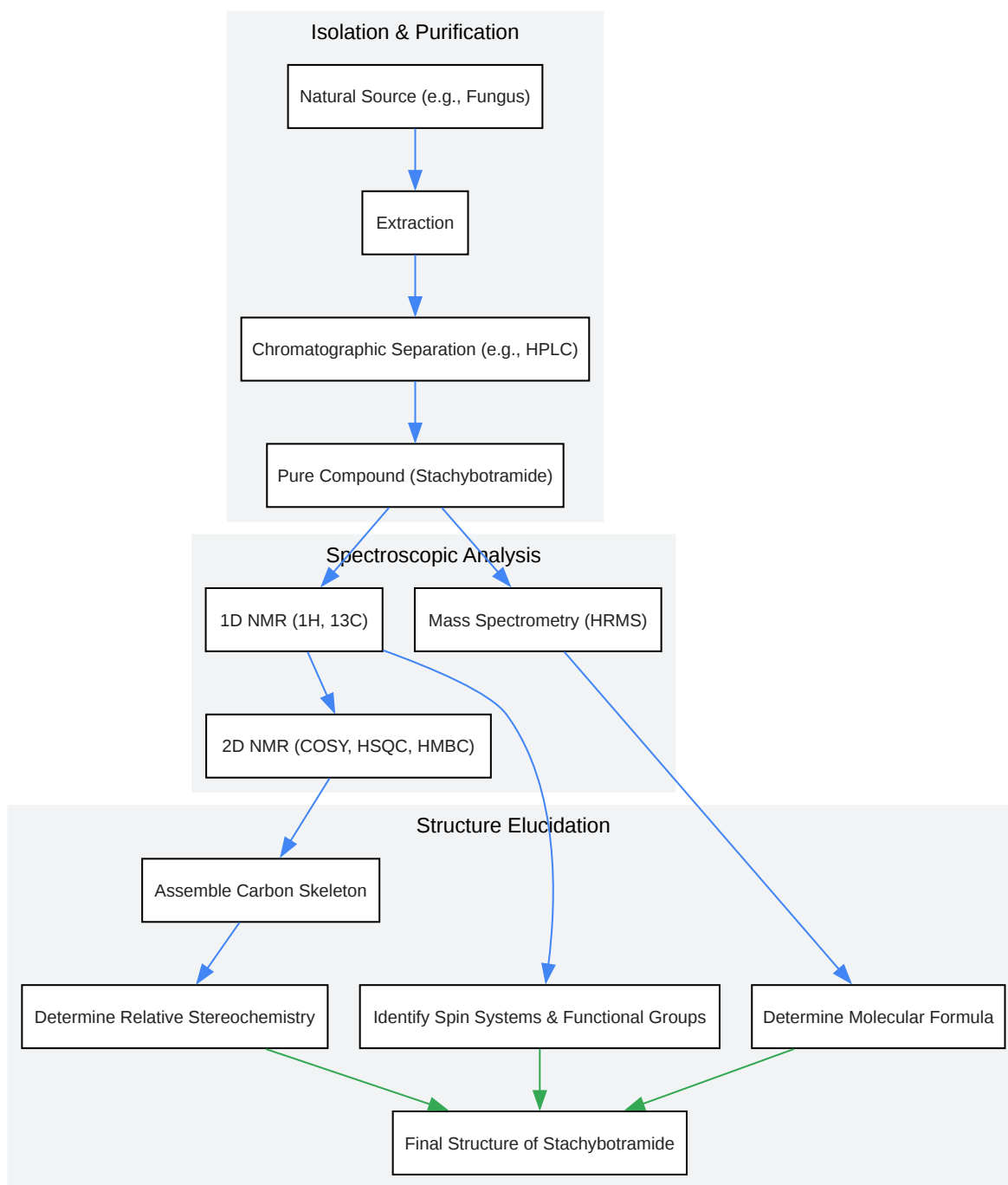
NMR spectra were recorded on a Bruker Avance NEO 500 MHz spectrometer equipped with a 5 mm inverse-detection cryoprobe. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (CD₃OD: δ H 3.31, δ C 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Plus Hybrid Quadrupole-Orbitrap mass spectrometer. The sample was introduced via electrospray ionization (ESI) in positive ion mode.

Workflow for Spectroscopic Analysis

The general workflow for the isolation and structural elucidation of a natural product like **Stachybotramide** using spectroscopic techniques is outlined below.



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Workflow for Natural Product Spectroscopic Analysis.

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References

- 1. New Phenylspirodrimanes from the Sponge-Associated Fungus *Stachybotrys chartarum* MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
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